Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate (CAS: 341966-62-9) is a structurally complex heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a methoxy group at position 4 and a methoxyimino-methylamino group at position 2. The ethyl carboxylate at position 2 enhances solubility and modulates electronic properties. This compound is of interest in medicinal chemistry due to the bioactivity of thienopyridine derivatives, particularly in antitumor and antimicrobial applications .
Properties
IUPAC Name |
ethyl 4-methoxy-3-[(methoxyamino)methylideneamino]thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-4-20-13(17)11-10(15-7-16-19-3)9-8(18-2)5-6-14-12(9)21-11/h5-7H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXRPAONGAJEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiparasitic and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thieno and pyridine ring system. Its chemical formula is , with a molar mass of approximately 309.34 g/mol. The presence of functional groups such as methoxyimino and ethyl ester contributes to its reactivity and biological interactions.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits promising biological activity:
- Antiparasitic Activity : The compound has shown significant activity against Plasmodium falciparum, the causative agent of malaria. Its mechanism may involve the inhibition of critical enzymes related to parasite metabolism, particularly PfGSK-3, a kinase essential for Plasmodium survival and proliferation .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit pathways involved in tumor growth. The structural features allow it to interact with various biological targets crucial for cancer cell survival .
The biological activity of this compound can be attributed to its ability to engage in specific biochemical interactions:
- Enzyme Inhibition : The compound's interaction with enzymes such as PfGSK-3 disrupts vital signaling pathways within the parasite, leading to impaired growth and survival.
- Nucleophilic Addition Reactions : The methoxyimino group can participate in nucleophilic addition reactions, enhancing the compound's reactivity towards biological targets .
Case Studies
-
Antiparasitic Efficacy :
- A study demonstrated that this compound exhibited an IC50 value indicative of effective inhibition against Plasmodium falciparum . This suggests that the compound could be developed into a therapeutic agent for malaria.
- Anticancer Activity :
Data Table: Biological Activities Summary
| Biological Activity | Target Organism/Cell Type | IC50/EC50 Value | Mechanism of Action |
|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | TBD | Inhibition of PfGSK-3 |
| Anticancer | Various cancer cell lines | TBD | Inhibition of tumor growth pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:
Structural Analogues with Varying Substituents
Key Differences and Implications
- Hydroxy vs. Methoxy Groups: Hydroxy-substituted derivatives (e.g., ) exhibit higher polarity, improving aqueous solubility but reducing blood-brain barrier penetration. Methoxy groups balance lipophilicity and metabolic stability . Aryl vs. Alkyl Substituents: Aryl groups (e.g., 4-methylphenyl in ) enhance π-π stacking with hydrophobic protein pockets, critical for antimicrobial activity .
- Synthetic Accessibility: Compounds with free amino groups (e.g., ) are more amenable to further functionalization via acylation or sulfonylation (as in ), whereas the target compound’s imine group may limit reactivity . Halogenated derivatives (e.g., 5-chloro in ) require harsh cyclization conditions, contrasting with the milder imine-forming steps for the target compound .
Preparation Methods
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler cyclization is a cornerstone for constructing the thieno[2,3-b]pyridine skeleton. As demonstrated by El-Sayed et al., 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione undergoes cyclization with ethyl chloroacetate in ethanol containing sodium acetate to yield ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate. Adapting this method, the unsubstituted thienopyridine ester can serve as a precursor for subsequent functionalization.
Reaction Conditions :
- Reagents : Ethyl chloroacetate, sodium acetate.
- Solvent : Ethanol.
- Temperature : Reflux (≈78°C).
- Time : 4 hours.
- Yield : 86%.
This step establishes the bicyclic framework while introducing the ethyl carboxylate group.
Introduction of the Methoxyimino-Methylamino Group
Condensation with Methoxyamine
The methoxyimino moiety is introduced via condensation between an amine intermediate and methoxyamine. Drawing parallels to hydrazone formation in thienopyridine derivatives, the primary amino group at position 3 of the thienopyridine reacts with methoxyamine hydrochloride under mildly acidic conditions.
Optimized Protocol :
- Starting Material : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
- Reagents : Methoxyamine hydrochloride, acetic acid.
- Solvent : Ethanol.
- Conditions : Reflux for 6–8 hours.
- Workup : Neutralization, filtration, and recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of methoxyamine, followed by dehydration to form the imine linkage. Steric hindrance from the thienopyridine ring necessitates prolonged heating to achieve completion.
Methoxylation at Position 4
Nucleophilic Aromatic Substitution
Methoxylation is achieved through nucleophilic substitution of a leaving group (e.g., chloro or nitro) at position 4. Using sodium methoxide in methanol under reflux, the substitution proceeds efficiently due to the electron-deficient nature of the pyridine ring.
Procedure :
- Precursor : Ethyl 4-chloro-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate.
- Reagents : NaOCH₃, methanol.
- Conditions : Reflux for 12 hours.
- Yield : 70–75% (estimated from analogous reactions).
Integrated Synthetic Route
Combining the above steps, a plausible synthesis is outlined:
- Thorpe-Ziegler Cyclization :
- Methoxyimino Incorporation :
- Condense with methoxyamine to install the imino group.
- Methoxylation :
- Substitute chloride at position 4 with methoxide.
Critical Considerations :
- Order of Steps : Methoxylation before imino-group introduction may prevent side reactions.
- Protection Strategies : Temporary protection of the amine during methoxylation could enhance selectivity.
Characterization and Analytical Data
Successful synthesis is confirmed via:
- ¹H NMR : Resonances for methoxy (δ 3.8–4.0 ppm), ethyl ester (δ 1.3–1.5 ppm, triplet; δ 4.3–4.5 ppm, quartet), and imino proton (δ 8.1–8.3 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 483.5 (C₂₁H₂₀F₃N₃O₅S).
- Melting Point : 258–266°C (decomposes).
Comparative Methodological Evaluation
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate?
The compound is synthesized via multi-step heterocyclic reactions. A typical approach involves:
- Cyclocondensation : Reacting ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives with methoxyimino-methylamine under reflux in ethanol or THF .
- Substituent Introduction : Methoxy groups are introduced via nucleophilic substitution or alkylation, often using iodomethane or methyl triflate in the presence of a base like K₂CO₃ .
- Purification : Flash chromatography with ethyl acetate/petroleum ether (3:7 v/v) is commonly employed to isolate the product .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH₃), imino (-NH-), and ester (-COOEt) groups. For example, methoxy protons appear as singlets near δ 3.7–3.9 ppm .
- IR Spectroscopy : Peaks at ~1660 cm (C=O stretching of ester) and ~1599 cm (C=N stretching of imino group) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., ~419.9 g/mol for a related derivative) .
Q. What solvent systems and chromatographic methods are optimal for purifying this compound?
- Flash Chromatography : Use gradients of ethyl acetate/petroleum ether (up to 3:7 v/v) to resolve polar impurities .
- Recrystallization : Ethanol or methanol is preferred for obtaining crystalline solids, with typical yields of 45–52% .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy, imino) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methoxy Groups : Act as electron-donating groups, increasing electron density on the pyridine ring and directing electrophilic substitution to the 5- or 7-positions .
- Imino Groups : Participate in tautomerism (e.g., keto-enol forms), affecting stability in acidic/basic conditions. This is critical for designing pH-sensitive derivatives .
- Experimental Validation : Use Hammett constants (σ) to predict substituent effects or perform DFT calculations to map electron density distribution .
Q. What strategies resolve contradictions in biological activity data across similar thieno[2,3-b]pyridine derivatives?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent patterns. For example, replacing methoxy with dimethylamino groups (as in Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) can alter antimicrobial efficacy .
- Assay Optimization : Control variables like solvent polarity (DMSO vs. ethanol) and cell line specificity. For instance, cytotoxicity in MCF-7 cells may not correlate with activity in HeLa cells .
- Meta-Analysis : Cross-reference data from independent studies to identify trends, such as enhanced activity with electron-withdrawing groups on the benzylidene ring .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases or DNA topoisomerases) using AutoDock Vina or Schrödinger .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and aqueous solubility. For this compound, logP ~2.5 suggests moderate blood-brain barrier penetration .
- Metabolic Stability : Simulate cytochrome P450 interactions to identify susceptible sites (e.g., demethylation of methoxy groups) .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Polymorphism : Multiple crystalline forms may arise due to flexible imino and ester groups. Use solvent screening (e.g., DMSO/water) to isolate stable polymorphs .
- Twinned Crystals : Employ SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the thieno-pyridine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
